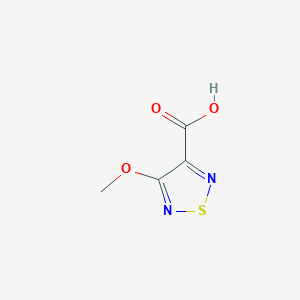
4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a methoxy group and a carboxylic acid functional group, makes it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of methoxy-substituted thiosemicarbazide with a suitable carboxylic acid derivative in the presence of a cyclizing agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Research has shown potential anticancer properties, with studies focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis or interference with essential metabolic processes. In cancer research, the compound has been shown to inhibit enzymes involved in cell cycle regulation, leading to apoptosis or cell death.
Comparación Con Compuestos Similares
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Chloro-1,2,5-thiadiazole-3-carboxylic acid
- 4-Nitro-1,2,5-thiadiazole-3-carboxylic acid
Comparison: 4-Methoxy-1,2,5-thiadiazole-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to its methyl, chloro, or nitro-substituted counterparts, the methoxy group may enhance its solubility and alter its interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Propiedades
Número CAS |
89032-83-7 |
|---|---|
Fórmula molecular |
C4H4N2O3S |
Peso molecular |
160.15 g/mol |
Nombre IUPAC |
4-methoxy-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C4H4N2O3S/c1-9-3-2(4(7)8)5-10-6-3/h1H3,(H,7,8) |
Clave InChI |
BIGFTKUERGTAPT-UHFFFAOYSA-N |
SMILES canónico |
COC1=NSN=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















